![molecular formula C46H30S4 B12589677 2,2'-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} CAS No. 494841-52-0](/img/structure/B12589677.png)
2,2'-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes multiple thiophene and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Rings: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Coupling Reactions: The thiophene rings are then coupled with phenyl groups using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Final Assembly: The final product is assembled through additional coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
2,2’-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl groups or the thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2,2’-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} depends on its specific application. In organic electronics, its unique electronic properties allow it to function as a semiconductor. The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes.
類似化合物との比較
Similar Compounds
2,2’-(1,4-Phenylene)bis(4-methyl-5-phenyl-1,3-oxazole): Similar in structure but contains oxazole rings instead of thiophene rings.
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains boron atoms and is used in different applications.
Uniqueness
2,2’-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene} is unique due to its specific arrangement of thiophene and phenyl groups, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to create materials with tailored electronic characteristics.
特性
CAS番号 |
494841-52-0 |
|---|---|
分子式 |
C46H30S4 |
分子量 |
711.0 g/mol |
IUPAC名 |
2-phenyl-5-[4-[5-[4-[5-[4-(5-phenylthiophen-2-yl)phenyl]thiophen-2-yl]phenyl]thiophen-2-yl]phenyl]thiophene |
InChI |
InChI=1S/C46H30S4/c1-3-7-31(8-4-1)39-23-25-41(47-39)33-11-15-35(16-12-33)43-27-29-45(49-43)37-19-21-38(22-20-37)46-30-28-44(50-46)36-17-13-34(14-18-36)42-26-24-40(48-42)32-9-5-2-6-10-32/h1-30H |
InChIキー |
OQMYJYFBAKTBOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=C(S6)C7=CC=C(C=C7)C8=CC=C(S8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


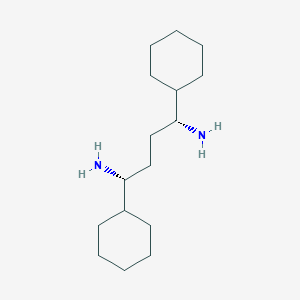
![5-Chloro-2-hydroxy-N-[3-(propan-2-yl)phenyl]benzamide](/img/structure/B12589606.png)
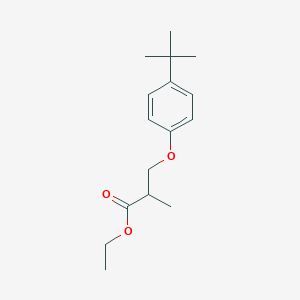


![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine](/img/structure/B12589631.png)
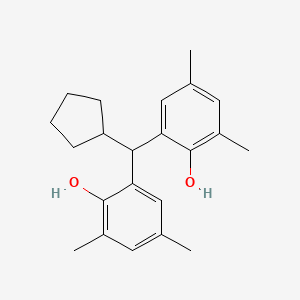

![4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid](/img/structure/B12589646.png)
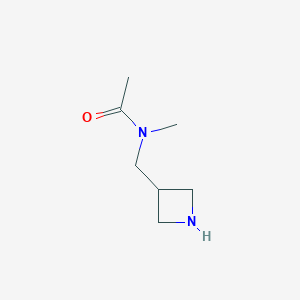
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]](/img/structure/B12589665.png)
germane](/img/structure/B12589670.png)
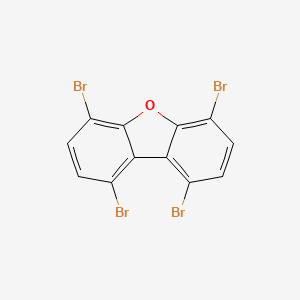
![Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B12589674.png)
